molecular formula C9H10N2 B1208971 5,6-Dimethylbenzimidazole CAS No. 582-60-5

5,6-Dimethylbenzimidazole

Cat. No.: B1208971
CAS No.: 582-60-5
M. Wt: 146.19 g/mol
InChI Key: LJUQGASMPRMWIW-UHFFFAOYSA-N
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Description

DIMEDAZOL, also known as 5,6-Dimethylbenzimidazole, is an organic compound with the molecular formula C9H10N2. It is a derivative of benzimidazole, characterized by the presence of two methyl groups at the 5 and 6 positions of the benzimidazole ring. This compound is notable for its role as an intermediate in the biosynthesis of vitamin B12 and its broad-spectrum antimicrobial and antiprotozoal activities .

Biochemical Analysis

Biochemical Properties

5,6-Dimethylbenzimidazole is involved in several biochemical reactions, primarily as a part of the vitamin B12 structure. It interacts with various enzymes and proteins, including this compound synthase, which catalyzes its formation from flavin mononucleotide . Additionally, it serves as a ligand for the cobalt atom in vitamin B12, facilitating the vitamin’s role in enzymatic reactions such as methylmalonyl-CoA mutase and methionine synthase . These interactions are essential for the proper functioning of these enzymes and the biochemical pathways they are involved in.

Cellular Effects

This compound influences various cellular processes through its role in vitamin B12. It affects cell function by participating in critical enzymatic reactions that are essential for DNA synthesis, fatty acid metabolism, and energy production . The presence of this compound in vitamin B12 is vital for maintaining normal cellular metabolism and function. It also impacts cell signaling pathways and gene expression by ensuring the proper functioning of vitamin B12-dependent enzymes .

Molecular Mechanism

At the molecular level, this compound exerts its effects by binding to the cobalt atom in vitamin B12, forming a stable complex that is essential for the vitamin’s activity . This binding interaction is crucial for the catalytic activity of vitamin B12-dependent enzymes. Additionally, this compound is involved in the conversion of flavin mononucleotide to its final form through the action of this compound synthase . This enzyme-mediated process is vital for the biosynthesis of vitamin B12 and its subsequent biological functions.

Temporal Effects in Laboratory Settings

In laboratory settings, the stability and degradation of this compound have been studied to understand its long-term effects on cellular function. It has been observed that this compound is relatively stable under standard laboratory conditions . Its degradation can occur over time, leading to a decrease in its effectiveness in supporting vitamin B12-dependent enzymatic reactions. Long-term studies have shown that the presence of this compound is crucial for maintaining cellular function and metabolic processes .

Dosage Effects in Animal Models

Studies on the dosage effects of this compound in animal models have shown that varying dosages can impact its effectiveness and potential toxicity . At optimal dosages, this compound supports the synthesis of vitamin B12 and enhances metabolic functions. At higher doses, it may lead to adverse effects, including toxicity and disruption of normal cellular processes . These studies highlight the importance of maintaining appropriate dosage levels to ensure the beneficial effects of this compound without causing harm.

Metabolic Pathways

This compound is involved in the biosynthetic pathway of vitamin B12, where it is synthesized from flavin mononucleotide by the enzyme this compound synthase . This pathway is essential for the production of vitamin B12, which is crucial for various metabolic processes, including DNA synthesis, fatty acid metabolism, and energy production . The interaction of this compound with enzymes and cofactors in this pathway ensures the proper synthesis and function of vitamin B12.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed as part of the vitamin B12 molecule . It interacts with transporters and binding proteins that facilitate its movement across cellular membranes and its accumulation in specific tissues . The distribution of this compound is essential for ensuring the availability of vitamin B12 in various cellular compartments, where it can participate in enzymatic reactions and support metabolic functions .

Subcellular Localization

This compound is localized within cells as part of the vitamin B12 molecule . It is primarily found in the cytoplasm and mitochondria, where it participates in vitamin B12-dependent enzymatic reactions . The subcellular localization of this compound is crucial for its activity and function, as it ensures that the compound is available in the right cellular compartments to support metabolic processes and maintain cellular health .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of DIMEDAZOL typically involves the cyclization of o-phenylenediamine with acetic acid or its derivatives. One common method is the reaction of o-phenylenediamine with acetic acid in the presence of a dehydrating agent such as polyphosphoric acid. The reaction proceeds through the formation of an intermediate, which cyclizes to form DIMEDAZOL .

Industrial Production Methods

In industrial settings, DIMEDAZOL is produced through a similar synthetic route but on a larger scale. The process involves the use of high-purity o-phenylenediamine and acetic acid, with careful control of reaction conditions to ensure high yield and purity. The product is then purified through recrystallization or other suitable methods to obtain the desired quality .

Comparison with Similar Compounds

Properties

IUPAC Name

5,6-dimethyl-1H-benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C9H10N2/c1-6-3-8-9(4-7(6)2)11-5-10-8/h3-5H,1-2H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJUQGASMPRMWIW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1C)N=CN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID70870631
Record name 5,6-Dimethylbenzimidazole
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Molecular Weight

146.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Solid
Record name Dimethylbenzimidazole
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CAS No.

582-60-5
Record name 5,6-Dimethylbenzimidazole
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Record name 5,6-Dimethylbenzimidazole
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Record name 5,6-Dimethylbenzimidazole
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Record name 1H-Benzimidazole, 5,6-dimethyl-
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Record name 5,6-Dimethylbenzimidazole
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Record name 5,6-dimethylbenzimidazole
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Record name 5,6-DIMETHYLBENZIMIDAZOLE
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Record name Dimethylbenzimidazole
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Melting Point

205.5 °C
Record name 5,6-Dimethylbenzimidazole
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Record name Dimethylbenzimidazole
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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